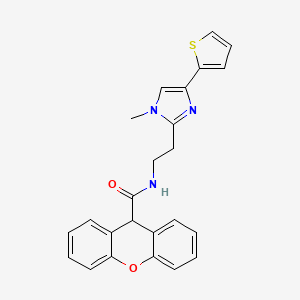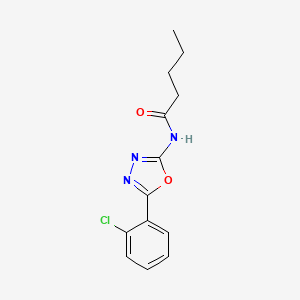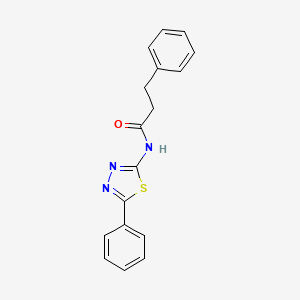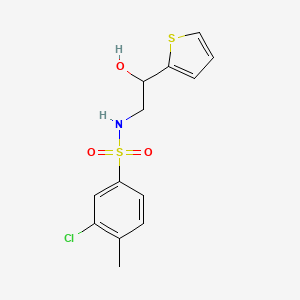
2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. It is a small molecule that targets the mitochondrial tricarboxylic acid cycle, a key metabolic pathway that is upregulated in cancer cells.
Mechanism of Action
2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide targets the mitochondrial tricarboxylic acid cycle, also known as the Krebs cycle or TCA cycle. This metabolic pathway is upregulated in cancer cells to support their high energy demands. This compound inhibits two enzymes in the TCA cycle, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, leading to decreased ATP production and increased oxidative stress in cancer cells. This ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits tumor growth and metastasis in vivo. In addition, this compound has been shown to have minimal toxicity in normal cells and tissues.
Advantages and Limitations for Lab Experiments
One advantage of 2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide is its specificity for cancer cells, which reduces the risk of toxicity to normal cells and tissues. Another advantage is its ability to synergize with other anticancer agents, which may enhance its efficacy. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
For 2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide research include clinical trials to evaluate its efficacy and safety in humans. Other potential directions include the development of more potent analogs of this compound, the exploration of its use in combination with other anticancer agents, and the investigation of its potential use in other diseases that involve metabolic dysregulation.
Synthesis Methods
The synthesis of 2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide involves the reaction of 2-chloropyridine-4-carboxylic acid with isopropylamine to form 2-chloro-N-(2-propan-2-yloxypyridin-4-yl)acetamide. The resulting compound is then reacted with 2-bromo-1-chloropropane to form this compound. The overall yield of the synthesis process is about 20%.
Scientific Research Applications
2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide has been extensively studied in preclinical models of various types of cancer, including pancreatic cancer, acute myeloid leukemia, and non-small cell lung cancer. It has been shown to induce cell death in cancer cells and inhibit tumor growth in vivo. This compound has also been tested in combination with other anticancer agents, such as gemcitabine and cisplatin, and has demonstrated synergistic effects.
properties
IUPAC Name |
2-chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-7(2)16-10-6-9(4-5-13-10)14-11(15)8(3)12/h4-8H,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPRQHSXQWUMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N',N'-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B3011026.png)
![(1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3011028.png)
![3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B3011030.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-fluorobenzamide hydrochloride](/img/structure/B3011034.png)


![N-(2-chloro-5-(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3011041.png)
![6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011042.png)
![7-(4-chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3011043.png)

![[1-(difluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B3011046.png)